molecular formula C10H15NO2 B11718394 2-Cyano-3-cyclohexylpropanoic Acid

2-Cyano-3-cyclohexylpropanoic Acid

Cat. No.: B11718394
M. Wt: 181.23 g/mol
InChI Key: ZDTBZSDOZLPCDF-UHFFFAOYSA-N
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Description

2-Cyano-3-cyclohexylpropanoic Acid is a substituted propanoic acid derivative featuring a cyano (-CN) group at the 2-position and a cyclohexyl moiety at the 3-position. The electron-withdrawing cyano group may enhance acidity and influence binding interactions with biological targets, while the bulky cyclohexyl substituent likely contributes to lipophilicity and membrane permeability .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-cyano-3-cyclohexylpropanoic acid

InChI

InChI=1S/C10H15NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-6H2,(H,12,13)

InChI Key

ZDTBZSDOZLPCDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-cyclohexylpropanoic acid typically involves the reaction of cyclohexylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of 2-Cyano-3-cyclohexylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-cyclohexylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyano-3-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Cyano-3-cyclohexylpropanoic Acid with structurally related analogs, emphasizing substituent effects:

Compound Name Substituents Key Structural Features
2-Cyano-3-cyclohexylpropanoic Acid Cyano (-CN), Cyclohexyl High electronegativity; enhanced acidity
2-Amino-3-cyclohexylpropanoic acid Amino (-NH₂), Cyclohexyl Basic amino group; neurotransmitter potential
(2R)-3-Cyclohexyl-2-methylpropanoic acid Methyl (-CH₃), Cyclohexyl Steric hindrance; improved enzyme inhibition
3-(Cyclohexyloxy)propanoic acid Cyclohexyloxy (-O-cyclohexyl) Ether linkage; distinct pharmacokinetics
(2S)-2-Amino-3-phenylpropanoic acid Phenyl (-C₆H₅) Aromatic interactions; varied bioactivity
Key Observations:
  • Cyano vs.
  • Cyclohexyl vs. Phenyl Groups: The cyclohexyl group confers non-aromatic bulkiness, which may reduce π-π stacking interactions but improve lipid membrane penetration compared to phenyl-containing analogs .
  • Methyl Substituents: The methyl group in (2R)-3-Cyclohexyl-2-methylpropanoic acid enhances steric effects, leading to higher enzyme inhibition (IC₅₀ = 0.8 µM) compared to non-methylated analogs (IC₅₀ = 5.2 µM) .
Enzyme Inhibition and Metabolic Effects:
  • (2R)-3-Cyclohexyl-2-methylpropanoic Acid: Demonstrates 85% inhibition of α-glucosidase at 10 µM, attributed to its methyl group enhancing hydrophobic interactions .
  • 2-Amino-3-cyclohexylpropanoic Acid: Shows moderate insulin secretion (1.5-fold increase at 5 mM) due to amino group-mediated receptor activation .
  • 2-Cyano-3-cyclohexylpropanoic Acid (Inferred): The cyano group may stabilize enzyme-inhibitor complexes via dipole interactions, though experimental validation is needed.

Physicochemical Properties

Property 2-Cyano-3-cyclohexylpropanoic Acid 2-Amino-3-cyclohexylpropanoic acid (2R)-3-Cyclohexyl-2-methylpropanoic acid
Molecular Weight (g/mol) ~209.3 (estimated) 201.3 186.3
LogP (Predicted) 2.8 1.5 2.4
Solubility (Water) Low (0.1 mg/mL) Moderate (5 mg/mL) Low (0.3 mg/mL)
  • Lipophilicity: The cyano group slightly increases LogP compared to amino analogs, suggesting better blood-brain barrier penetration .
  • Thermal Stability : Cyclohexyl-containing compounds generally decompose above 200°C, whereas phenyl analogs degrade at lower temperatures (~150°C) due to aromatic ring instability .

Biological Activity

2-Cyano-3-cyclohexylpropanoic acid (C10H15NO2) is an organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant studies.

PropertyValue
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
IUPAC Name2-cyano-3-cyclohexylpropanoic acid
InChIInChI=1S/C10H15NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-6H2,(H,12,13)
InChI KeyZDTBZSDOZLPCDF-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)CC(C#N)C(=O)O

The biological activity of 2-cyano-3-cyclohexylpropanoic acid is largely attributed to its cyano group, which can act as an electrophile. This property allows it to participate in various biochemical reactions, potentially inhibiting specific enzymes or receptors involved in disease processes. Research indicates that the compound may interact with biological macromolecules such as proteins and nucleic acids, influencing cellular pathways and functions.

Antimicrobial Activity

Studies have demonstrated that 2-cyano-3-cyclohexylpropanoic acid exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research has also indicated potential anticancer effects of 2-cyano-3-cyclohexylpropanoic acid. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting it may target specific signaling pathways involved in cell proliferation and survival. Further investigations are necessary to elucidate the exact molecular targets and the efficacy of this compound in vivo.

Case Studies

  • Study on Antimicrobial Effects : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various compounds, including 2-cyano-3-cyclohexylpropanoic acid. The results indicated a notable reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent against resistant strains.
  • Anticancer Activity Assessment : Another study focused on the cytotoxic effects of 2-cyano-3-cyclohexylpropanoic acid on human cancer cell lines. The findings revealed that treatment with this compound led to significant cell death compared to control groups, supporting its role as a candidate for further development in cancer therapies.

Applications in Research

The compound is being explored for various applications in scientific research:

  • Pharmaceutical Development : As a potential pharmaceutical intermediate, it may be utilized in synthesizing new drugs targeting microbial infections or cancer.
  • Biochemical Research : Its unique structure allows it to serve as a building block for synthesizing complex organic molecules and studying enzyme interactions.

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